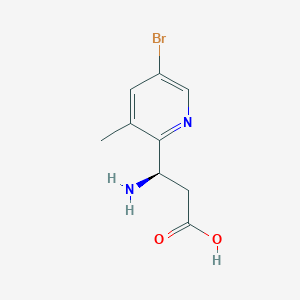

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid

Description

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is a β-amino acid derivative featuring a pyridin-2-yl ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position. β-Amino acids are pharmacologically significant due to their enhanced metabolic stability and structural diversity compared to α-amino acids .

Properties

Molecular Formula |

C9H11BrN2O2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |

InChI Key |

CGEDBZFUEIBKHW-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC(=CN=C1[C@@H](CC(=O)O)N)Br |

Canonical SMILES |

CC1=CC(=CN=C1C(CC(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:

Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-3-methylpyridine.

Formation of the Amino Acid Backbone: The brominated pyridine is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitro derivatives.

Reduction: Reduction of the brominated pyridine ring can lead to the formation of dehalogenated products.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Oximes, nitro derivatives.

Reduction: Dehalogenated pyridine derivatives.

Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation

One of the primary applications of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is its role as a modulator of neurotransmitter systems. Research indicates that this compound can influence glutamatergic signaling pathways, which are critical in various neurological conditions such as Alzheimer's disease and schizophrenia. Its structural similarity to known neurotransmitter analogs allows it to interact with glutamate receptors, potentially leading to therapeutic effects in neurodegenerative diseases .

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties by inhibiting tumor cell proliferation and migration. The mechanism involves modulation of the extracellular matrix components, which play a crucial role in tumor progression. The compound's ability to interfere with cellular adhesion and migration pathways makes it a candidate for further investigation in cancer therapeutics .

Neurobiology

Neuroprotective Effects

Research has shown that this compound may possess neuroprotective properties. It has been studied for its potential to protect neurons from oxidative stress and apoptosis. In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cell lines exposed to neurotoxic agents, suggesting its utility in developing treatments for neurodegenerative diseases .

Material Science

Polymer Chemistry

In material science, this compound is being explored as a building block for the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for engineering and biomedical applications .

Case Studies

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can enhance binding affinity through halogen bonding, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related β- and α-amino acids:

Table 1. Structural and Functional Comparison

*Molecular weight calculated based on formula inferred from CAS 1270025-33-6 .

Pharmacological and Physicochemical Implications

- Bromine’s electron-withdrawing nature may also influence binding affinity in enzymatic interactions. The 6-hydroxymethyl substituent in the analog from increases hydrophilicity, which may limit blood-brain barrier penetration but improve aqueous solubility .

- Stereochemistry: The (3R) configuration ensures enantioselective interactions, mirroring the importance of chirality in bioactive compounds like 3-Pyridinepropanoic acid derivatives .

Biological Activity

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid, with the CAS number 1270212-97-9, is a compound that has garnered attention for its potential biological activities. Its structure includes a brominated pyridine moiety, which is known to enhance biological interactions. This article will explore the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁BrN₂O₂

- Molecular Weight : 259.10 g/mol

- CAS Number : 1270212-97-9

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anti-Fibrotic Activity :

Recent studies have indicated that derivatives of amino acids can exhibit significant anti-fibrotic properties. For instance, related compounds have shown inhibitory effects on collagen synthesis in liver fibrosis models, suggesting that this compound may also possess similar effects due to its structural analogies with known active compounds . -

Cytotoxicity :

Preliminary evaluations suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have been shown to inhibit the proliferation of human lung adenocarcinoma and melanoma cell lines, indicating a potential role for this compound in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Collagen Synthesis : Similar compounds have been shown to downregulate the expression of fibrotic markers such as COL1A1 and TGFβ1 in hepatic stellate cells following stimulation with TGFβ1 .

- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.